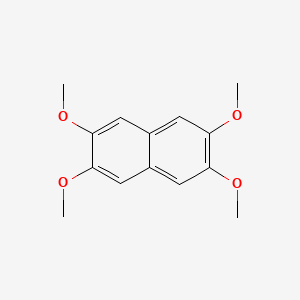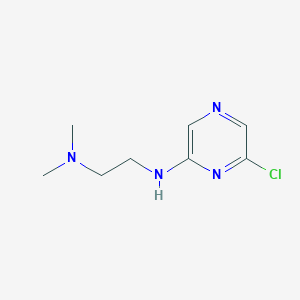
Kaliumtrifluormethansulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white crystalline powder with the chemical formula CF₃SO₃K and a molecular weight of 188.17 g/mol . This compound is known for its high solubility in water and its stability under various conditions, making it a valuable reagent in both organic and inorganic chemistry.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of guanine-quadruplex hybrid materials and imidazolium salts.
Biology: Its role in the synthesis of biologically active compounds makes it valuable in medicinal chemistry and drug development.
Medicine: It is involved in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
Target of Action
Potassium trifluoromethanesulfonate, also known as potassium triflate, is primarily used in the field of materials science, particularly in the modification of perovskite solar cells . Its primary target is the perovskite film used in these solar cells .
Mode of Action
Potassium trifluoromethanesulfonate interacts with the perovskite film in a bifunctional manner . The sulfonyl group in the molecule can passivate the undercoordinated lead of the deep-level defect in the perovskite film, thereby inhibiting non-radiative recombination . This interaction results in a better surface morphology and higher crystallinity in the film .
Biochemical Pathways
By reducing lead defects in the perovskite film, it enhances the efficiency of light absorption and electricity generation .
Pharmacokinetics
It is soluble in water , which can influence its distribution and interaction within the perovskite film.
Result of Action
The introduction of potassium trifluoromethanesulfonate into the perovskite film results in less lead defects and lower J-V hysteresis . This leads to an improvement in the performance and stability of the perovskite solar cells . In fact, a device modified with potassium trifluoromethanesulfonate achieved a power conversion efficiency of 23.96%, compared to 22.23% for a control device without the additive .
Action Environment
The action of potassium trifluoromethanesulfonate can be influenced by environmental factors such as light and temperature . For instance, the presence of lead impurities in perovskite films, which potassium trifluoromethanesulfonate helps to reduce, is the result of the decomposition of residual PbI2 when exposed to light or X-ray irradiation . Furthermore, the compound’s effectiveness in maintaining the efficiency of the solar cell over time suggests that it may enhance the cell’s stability under various environmental conditions .
Biochemische Analyse
Biochemical Properties
Potassium trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly as a supporting electrolyte in electrochemical studies. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of guanine-quadruplex hybrid materials by the self-assembly of a guanine-siloxane monomer . The interactions between potassium trifluoromethanesulfonate and these biomolecules are primarily ionic in nature, facilitating the stabilization of complex structures and enhancing the efficiency of biochemical reactions.
Molecular Mechanism
The molecular mechanism of action of potassium trifluoromethanesulfonate involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, either inhibiting or activating their function. For example, it acts as a supporting electrolyte in the electrochemical study of evidence for gold anion in ethylenediamine . This interaction can lead to changes in gene expression by influencing transcription factors and other regulatory proteins. The binding interactions are primarily ionic, which allows for the modulation of enzyme activity and cellular processes.
Metabolic Pathways
Potassium trifluoromethanesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating enzyme activity. For example, it has been used in the preparation of N-fluoro-2,4,6-trimethylpyridinium triflate by reacting with 2,4,6-trimethyl-pyridine . These interactions can lead to changes in the levels of specific metabolites, influencing overall metabolic activity and cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium trifluoromethanesulfonate is typically prepared by neutralizing a warm aqueous solution of trifluoromethanesulfonic acid with potassium carbonate . The reaction proceeds as follows:
CF3SO3H+K2CO3→2CF3SO3K+CO2+H2O
This method ensures the formation of pure potassium trifluoromethanesulfonate with high yield.
Industrial Production Methods: In industrial settings, the preparation of potassium trifluoromethanesulfonate follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium trifluoromethanesulfonate is involved in various chemical reactions, including:
Substitution Reactions: It acts as a nucleophile in substitution reactions, replacing other functional groups in organic molecules.
Electrochemical Reactions: It serves as a supporting electrolyte in electrochemical studies, particularly in the investigation of gold anions in ethylenediamine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with reactions typically conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Electrochemical Reactions: Conditions often involve the use of inert atmospheres and controlled temperatures to ensure the stability of the compound and the accuracy of the measurements.
Major Products:
Substitution Reactions: The major products are trifluoromethanesulfonate esters or ethers, depending on the nature of the starting materials.
Electrochemical Reactions: The products vary based on the specific electrochemical process being studied, but often include complex metal ions or organometallic compounds.
Vergleich Mit ähnlichen Verbindungen
Sodium trifluoromethanesulfonate (CF₃SO₃Na): Similar in structure and reactivity, but with different solubility and stability profiles.
Lithium trifluoromethanesulfonate (CF₃SO₃Li): Used in similar applications but with distinct electrochemical properties.
Ammonium trifluoromethanesulfonate (CF₃SO₃NH₄): Another related compound with unique solubility and reactivity characteristics.
Uniqueness: Potassium trifluoromethanesulfonate is unique due to its high solubility in water and its stability under a wide range of conditions. These properties make it particularly useful in both laboratory and industrial settings, where consistent performance and reliability are essential .
Eigenschaften
CAS-Nummer |
2926-27-4 |
|---|---|
Molekularformel |
CHF3KO3S |
Molekulargewicht |
189.18 g/mol |
IUPAC-Name |
potassium;trifluoromethanesulfonate |
InChI |
InChI=1S/CHF3O3S.K/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChI-Schlüssel |
AZLIIAMTCHKNJJ-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[K+] |
Kanonische SMILES |
C(F)(F)(F)S(=O)(=O)O.[K] |
Key on ui other cas no. |
2926-27-4 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of potassium trifluoromethanesulfonate and how does it influence its ionic conductivity?
A1: Potassium trifluoromethanesulfonate exhibits polymorphism, meaning it can exist in multiple crystal structures. It has a high-temperature monoclinic structure and undergoes a phase transition to a low-temperature monoclinic structure. [] The room-temperature structure consists of three distinct potassium-oxygen coordination polyhedra linked by the sulfur atoms of the trifluoromethanesulfonate groups. This arrangement creates a channel structure where the lipophilic (fat-loving) trifluoromethane groups point inward. These channels facilitate the movement of potassium ions, contributing to its ionic conductivity. []
Q2: How does the addition of potassium trifluoromethanesulfonate and nanoparticles impact the properties of polymer blends for electrolyte applications?
A2: Blending polymers like Poly ethylene oxide (PEO) and Poly (vinylidene fluoride-hexafluoropropylene) (PVDF-HFP) and adding KCF3SO3 can enhance ionic conductivity. Dispersing titanium oxide nanoparticles (TiO2) further improves conductivity, potentially due to increased amorphous phase content in the blend. [] The nanoparticles may disrupt the polymer chain packing, creating pathways for ion transport and enhancing overall conductivity.
Q3: Can potassium trifluoromethanesulfonate be used in aqueous solutions for battery applications, and how is its electrochemical stability window affected?
A3: While traditionally used in organic solvents, KCF3SO3 can be employed in aqueous solutions for potassium-ion batteries by creating a hybrid electrolyte system. Adding an aprotic solvent like trimethyl phosphate to a low-concentration (1.6 mol L−1) KCF3SO3 aqueous solution limits water activity, expanding the electrochemical stability window to 3.4 V. This approach enables the development of safer, non-flammable aqueous potassium-ion batteries with good performance across a wide temperature range. []
Q4: What analytical techniques are typically used to characterize potassium trifluoromethanesulfonate and its formulations?
A4: Several techniques are employed to analyze potassium trifluoromethanesulfonate. Single-crystal X-ray diffraction can determine its crystal structure and phase transitions. [] Electrochemical impedance spectroscopy helps measure ionic conductivity in various formulations. [] Differential scanning calorimetry (DSC) is valuable for determining phase transition temperatures and enthalpies. [] For hybrid electrolytes, additional techniques like water activity measurements are crucial. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)
